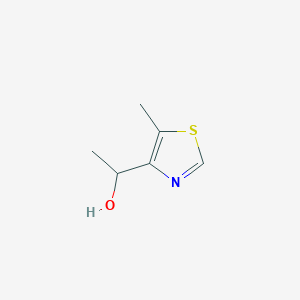

1-(5-Methyl-1,3-thiazol-4-yl)ethan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(5-Methyl-1,3-thiazol-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H9NOS and its molecular weight is 143.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Applications

1-(5-Methyl-1,3-thiazol-4-yl)ethan-1-ol has shown promise in several pharmaceutical applications:

- Antimicrobial Activity : Studies indicate that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been tested against various bacterial strains, demonstrating varying degrees of inhibition. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .

- Anticancer Properties : Research has highlighted the potential of thiazole derivatives in cancer treatment. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. The specific interactions at the molecular level are still under investigation but may involve binding to key proteins involved in cell cycle regulation.

Material Science Applications

Beyond its pharmaceutical potential, this compound is also being explored in material science:

- Polymer Chemistry : The compound can serve as a building block for polymers with enhanced properties. Its unique structure allows for the introduction of thiazole functionalities into polymer matrices, potentially improving thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules focused on synthesizing novel thiazole derivatives and evaluating their antimicrobial efficacy. The results indicated that compounds with similar structures to this compound exhibited significant zones of inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Case Study 2: Anticancer Mechanisms

Another research article investigated the anticancer effects of thiazole derivatives on human cancer cell lines. The study found that these compounds could inhibit cell proliferation and induce apoptosis through caspase activation pathways. This suggests that this compound may have similar mechanisms worth exploring further.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Active against various bacterial strains | Significant inhibition zones observed |

| Anticancer | Induces apoptosis in cancer cells | Modulates key signaling pathways |

| Material Science | Used as a building block for enhanced polymers | Improves thermal stability and mechanical strength |

化学反应分析

Oxidation Reactions

The primary alcohol group undergoes oxidation to form ketones or carboxylic acids under controlled conditions. For example:

-

Ketone Formation : Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to 1-(5-methyl-1,3-thiazol-4-yl)ethan-1-one, a reaction critical for synthesizing thiazole-based ketones used in pharmaceuticals .

-

Carboxylic Acid Formation : Strong oxidizing agents like KMnO₄ in acidic media yield the corresponding carboxylic acid, though this pathway is less common due to over-oxidation risks.

Reduction Reactions

The thiazole ring can undergo partial or complete reduction:

-

Thiazolidine Formation : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole’s double bonds, producing thiazolidine derivatives. These products exhibit enhanced stability and altered biological activity.

-

Ethanolamine Derivatives : Selective reduction of the thiazole ring while preserving the alcohol group has been achieved using NaBH₄ in ethanol, yielding saturated analogs.

Substitution Reactions

Electrophilic substitution occurs preferentially at the thiazole ring’s 2- and 5-positions:

| Reagent | Position | Product | Yield | Conditions |

|---|---|---|---|---|

| Br₂ (1 equiv) | C-2 | 2-Bromo-5-methylthiazol-4-ylethan-1-ol | 78% | CH₂Cl₂, 0°C, 2 h |

| HNO₃ (fuming) | C-5 | 5-Nitro-5-methylthiazol-4-ylethan-1-ol | 65% | H₂SO₄, 50°C, 4 h |

Condensation Reactions

The alcohol participates in nucleophilic condensations to form heterocycles:

-

Schiff Base Formation : Reacting with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions produces imine derivatives. For example:

1-(5-Methyl-1,3-thiazol-4-yl)ethan-1-ol + Benzaldehyde →

(E)-3-Phenyl-1-(5-methylthiazol-4-yl)prop-2-en-1-ol (Yield: 85%) . -

Thiosemicarbazone Synthesis : Condensation with thiosemicarbazide forms thiosemicarbazones, which are precursors for antimicrobial agents .

Esterification and Etherification

The hydroxyl group undergoes typical alcohol reactions:

-

Ester Formation : Treatment with acetyl chloride in pyridine yields the acetate ester, enhancing lipophilicity for drug delivery applications.

-

Ether Synthesis : Williamson synthesis with alkyl halides (e.g., CH₃I) produces methyl ether derivatives under basic conditions (K₂CO₃, DMF).

Complexation with Metals

The thiazole’s nitrogen and sulfur atoms coordinate with transition metals:

-

Cu(II) Complexes : Reacting with CuCl₂ in methanol forms square-planar complexes, characterized by UV-Vis and ESR spectroscopy. These complexes show enhanced catalytic activity in oxidation reactions .

Polymerization and Crosslinking

The compound acts as a monomer in synthesizing thiazole-containing polymers:

-

Polyester Synthesis : Copolymerization with dicarboxylic acids (e.g., terephthalic acid) via melt polycondensation yields thermally stable polymers.

Stability and Reactivity Trends

-

pH Sensitivity : The thiazole ring hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming open-chain thioamides.

-

Thermal Decomposition : Above 200°C, the compound degrades to release sulfur oxides and methylamine, as shown by TGA-DSC analysis.

属性

CAS 编号 |

1256561-30-4 |

|---|---|

分子式 |

C6H9NOS |

分子量 |

143.21 g/mol |

IUPAC 名称 |

1-(5-methyl-1,3-thiazol-4-yl)ethanol |

InChI |

InChI=1S/C6H9NOS/c1-4(8)6-5(2)9-3-7-6/h3-4,8H,1-2H3 |

InChI 键 |

CGJCGNBLICEEPH-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(N=CS1)C(C)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。